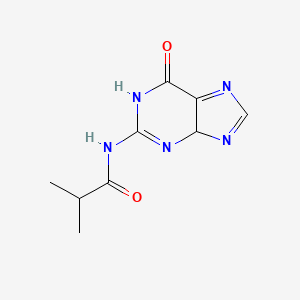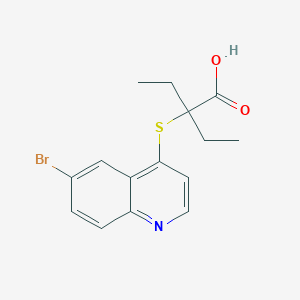![molecular formula C18H13ClN4S2 B12367136 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent .
準備方法
The synthesis of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps :
Condensation Reaction: Starting with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate.
Chlorination: The intermediate product undergoes chlorination.
Nucleophilic Substitution: The final step involves nucleophilic substitution to introduce the desired functional groups.
The total yield of these steps can vary, but a rapid and green synthetic method has been established to improve efficiency .
化学反応の分析
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antitumor properties, showing promise in inhibiting the proliferation of cancer cells.
作用機序
The mechanism of action of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as tubulin . By binding to the colchicine-binding site of tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Compared to other thienopyrimidine derivatives, 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine exhibits unique properties :
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds are known for their ROCK inhibitory activity, whereas the compound is more focused on antitumor activity.
(2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl) analogues: These analogues also target tubulin but differ in their specific molecular interactions and potency.
By comparing these compounds, the unique antitumor properties and specific molecular interactions of this compound are highlighted.
特性
分子式 |
C18H13ClN4S2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23) |
InChIキー |
YGLJUHZYDURHAF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


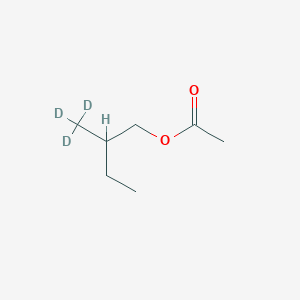
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
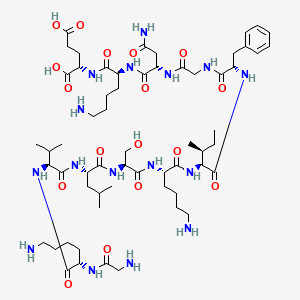
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

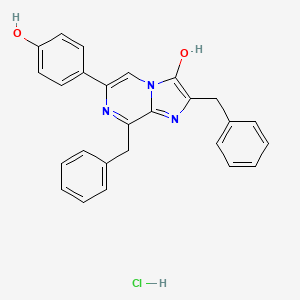
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
